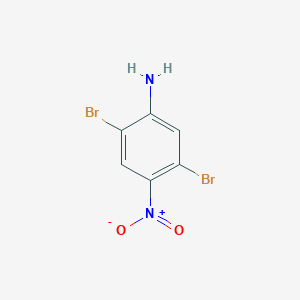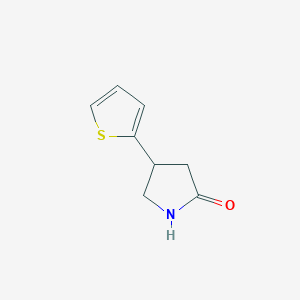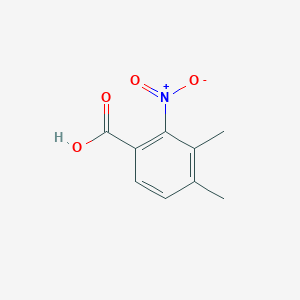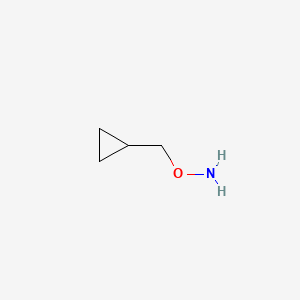
6-(2,4-ジオキソ-1,4-ジヒドロキナゾリン-3(2H)-イル)ヘキサン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound exhibits promising anticonvulsant and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
Target of Action
The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.
Result of Action
The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of anthranilic acid with hexanoic anhydride in the presence of a catalyst such as polyphosphoric acid, leading to the formation of the quinazolinone core. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, including controlled temperature, pressure, and catalyst concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
化学反応の分析
Types of Reactions
6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinazolinone core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A structurally related compound with similar biological activities.
2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide: Another derivative with potential anticonvulsant properties.
Methaqualone: A quinazolinone derivative known for its sedative and hypnotic effects.
Uniqueness
6-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid is unique due to its specific hexanoic acid side chain, which imparts distinct chemical and biological properties
特性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUQZCXAITIRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione](/img/structure/B1352728.png)


![6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B1352731.png)



![5,6-Dihydropyrrolo[1,2-c]imidazol-7-one](/img/structure/B1352740.png)


